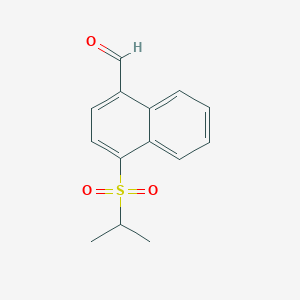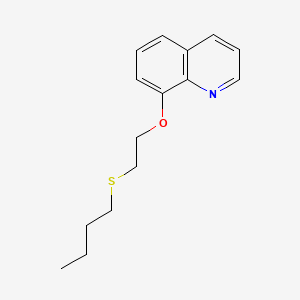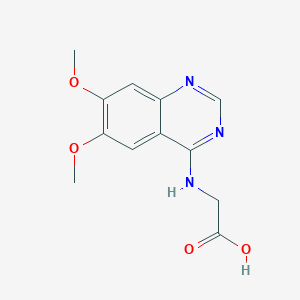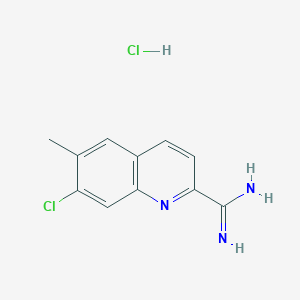
4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮是一种合成的有机化合物,属于喹啉酮家族。该化合物以喹啉酮核心结构为特征,该结构是由苯环与吡啶酮环稠合而成的双环体系。该化合物还具有连接到喹啉酮核心的二甲氧基乙基氨基基团,赋予其独特的化学和生物学性质。
准备方法
合成路线和反应条件
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮的合成通常包括以下步骤:
喹啉酮核的形成: 喹啉酮核可以通过适当的苯胺衍生物与β-酮酯或β-二酮在酸性或碱性条件下进行环化反应来合成。
氨基甲基基团的引入: 氨基甲基基团可以通过曼尼希反应引入,其中喹啉酮核在酸性条件下与甲醛和仲胺(在本例中为2,2-二甲氧基乙胺)反应。
纯化: 最终产物通过重结晶或柱层析等技术纯化,以获得所需的高纯度化合物。
工业生产方法
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮的工业生产可能涉及优化上述合成路线,以实现更高的产率和成本效益。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二甲氧基乙基氨基基团上,导致形成相应的N-氧化物或其他氧化衍生物。
还原: 还原反应可以针对喹啉酮核或氨基甲基基团,可能将喹啉酮转化为二氢喹啉或将氨基甲基基团还原为伯胺。
取代: 该化合物可以参与亲核取代反应,特别是在喹啉酮核上,其中亲电芳香取代可以引入各种取代基。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠、氢化铝锂和催化加氢。
取代: 亲电芳香取代可以在酸性条件下通过卤素、硝化剂和磺化剂等试剂来促进。
主要形成的产物
氧化: N-氧化物、羟基化衍生物。
还原: 二氢喹啉衍生物、伯胺。
取代: 卤代、硝基和磺基喹啉酮衍生物。
科学研究应用
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建块,以及作为配位化学中的配体。
生物学: 由于其独特的光物理性质,被研究作为潜在的荧光探针。
医药: 探索其潜在的药理活性,包括抗菌、抗癌和抗炎活性。
工业: 由于其稳定性和反应活性,用于开发新型材料,例如聚合物和染料。
作用机制
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮的作用机制在很大程度上取决于其与特定分子靶标的相互作用。这些可能包括:
酶: 该化合物可以通过与活性位点或变构位点结合来抑制或激活某些酶。
受体: 它可能与细胞表面或细胞内受体相互作用,调节信号转导通路。
DNA/RNA: 该化合物可能嵌入 DNA 或 RNA 中,影响转录和翻译过程。
相似化合物的比较
类似化合物
4-((二甲氨基)甲基)喹啉-2(1H)-酮: 类似结构,但具有二甲氨基基团而不是二甲氧基乙基氨基基团。
4-((二乙氨基)甲基)喹啉-2(1H)-酮: 类似结构,但具有二乙氨基基团。
4-((哌啶-1-基)甲基)喹啉-2(1H)-酮: 类似结构,但具有哌啶基基团。
独特性
4-(((2,2-二甲氧基乙基)氨基)甲基)喹啉-2(1H)-酮因二甲氧基乙基氨基基团的存在而独一无二,该基团赋予其独特的电子和空间性质。这种独特性可以影响其反应活性、结合亲和力和总体生物活性,使其成为各种应用的有价值的化合物。
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
4-[(2,2-dimethoxyethylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O3/c1-18-14(19-2)9-15-8-10-7-13(17)16-12-6-4-3-5-11(10)12/h3-7,14-15H,8-9H2,1-2H3,(H,16,17) |
InChI 键 |
ZIWKXWQFCGDLIY-UHFFFAOYSA-N |
规范 SMILES |
COC(CNCC1=CC(=O)NC2=CC=CC=C21)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

